molecular formula C23H18Cl2N4O3 B11276291 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide

2-(2,4-dichlorophenoxy)-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide

Cat. No.: B11276291
M. Wt: 469.3 g/mol
InChI Key: PUKYCENVVWUEBX-UHFFFAOYSA-N
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Description

2-(2,4-DICHLOROPHENOXY)-N-(2-METHYL-4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenoxy group and a pyrido[2,3-d]pyrimidinyl moiety. It is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

The synthesis of 2-(2,4-DICHLOROPHENOXY)-N-(2-METHYL-4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with a suitable acylating agent to form the dichlorophenoxy intermediate.

    Synthesis of the pyrido[2,3-d]pyrimidinyl intermediate: This involves the cyclization of appropriate precursors to form the pyrido[2,3-d]pyrimidinyl ring system.

    Coupling of intermediates: The final step involves coupling the dichlorophenoxy intermediate with the pyrido[2,3-d]pyrimidinyl intermediate under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

2-(2,4-DICHLOROPHENOXY)-N-(2-METHYL-4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,4-DICHLOROPHENOXY)-N-(2-METHYL-4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.

    Medicine: It may be investigated for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N-(2-METHYL-4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets it interacts with.

Comparison with Similar Compounds

Similar compounds to 2-(2,4-DICHLOROPHENOXY)-N-(2-METHYL-4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)ACETAMIDE include:

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.

    Methyl 2-(2,4-dichlorophenoxy)acetate: Another compound with a dichlorophenoxy group, used in various chemical applications.

    2-Methyl-4-chlorophenoxyacetic acid (MCPA): A herbicide with structural similarities to the target compound.

The uniqueness of 2-(2,4-DICHLOROPHENOXY)-N-(2-METHYL-4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)ACETAMIDE lies in its combination of the dichlorophenoxy and pyrido[2,3-d]pyrimidinyl moieties, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C23H18Cl2N4O3

Molecular Weight

469.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]acetamide

InChI

InChI=1S/C23H18Cl2N4O3/c1-13-10-16(29-14(2)27-22-17(23(29)31)4-3-9-26-22)6-7-19(13)28-21(30)12-32-20-8-5-15(24)11-18(20)25/h3-11H,12H2,1-2H3,(H,28,30)

InChI Key

PUKYCENVVWUEBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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